molecular formula C11H17N3O2 B13274555 1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid

1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13274555
M. Wt: 223.27 g/mol
InChI Key: MEFXJDJUIYIFOD-UHFFFAOYSA-N
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Description

1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles with high regioselectivity . The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are employed. These methods offer advantages such as better control over reaction conditions, higher yields, and reduced reaction times . The use of heterogeneous catalysts, such as copper-on-charcoal, is common in these processes to facilitate the cycloaddition reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

  • 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1,2,4-Triazole
  • 1,5-Diphenyl-1H-1,2,4-triazole-3-thione

Comparison: 1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its butyl and cyclobutyl substituents, which can influence its chemical reactivity and biological activity. Compared to other triazoles, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-butyl-5-cyclobutyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-2-3-7-14-10(8-5-4-6-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16)

InChI Key

MEFXJDJUIYIFOD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=N1)C(=O)O)C2CCC2

Origin of Product

United States

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